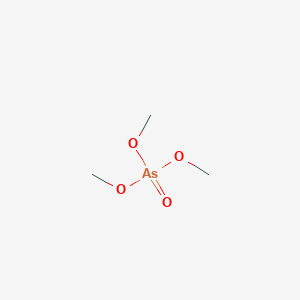

Trimethyl arsenate

Descripción general

Descripción

Sophoraflavanone B, también conocido como 8-prenilnaringenina, es un fitoestrógeno prenilflavonoides. Es un compuesto natural que se encuentra en las raíces de Sophora flavescens, una planta ampliamente distribuida en Asia. Este compuesto es conocido por su fuerte actividad estrogénica y se ha estudiado por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sophoraflavanone B se puede sintetizar mediante diversas reacciones químicas. Un método común implica la prenilación de la naringenina. La reacción normalmente requiere un donante de prenilo, como el bromuro de prenilo, y una base, como el carbonato de potasio, en un disolvente orgánico como la acetona. La reacción se lleva a cabo bajo condiciones de reflujo para producir sophoraflavanone B .

Métodos de producción industrial

La producción industrial de sophoraflavanone B a menudo implica la extracción de fuentes naturales, como las raíces de Sophora flavescens. El proceso de extracción incluye secar y moler el material vegetal, seguido de una extracción con disolvente utilizando metanol o etanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar sophoraflavanone B .

Análisis De Reacciones Químicas

Tipos de reacciones

Sophoraflavanone B experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes quinonas.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo prenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como tioles y aminas en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias quinonas, derivados dihidro y flavonoides sustituidos .

Aplicaciones Científicas De Investigación

Speciation Analysis

Trimethyl arsenate plays a significant role in the speciation analysis of arsenic in environmental samples. The differentiation between various arsenic species is crucial for assessing toxicity and environmental impact. A recent study proposed using trimethyl aminopropyl-silica-based solid-phase extraction (SPE) columns to separate and analyze different arsenic forms, including this compound, in industrial wastewater. This method demonstrated high recovery rates and low detection limits for various arsenic species, underscoring TMA's utility in environmental monitoring .

Arsenic Evolution Studies

Research indicates that this compound can evolve into gaseous forms, contributing to atmospheric arsenic levels. This evolution is particularly relevant in understanding how arsenic behaves in natural environments and its potential health impacts. Studies have shown that microbial activity can lead to the production of trimethyl arsine and related compounds, which are significant for atmospheric chemistry .

Microelectronics Industry

This compound serves as a precursor for arsenic incorporation in semiconductor materials. Its volatility allows for precise doping of materials used in microelectronics, particularly in the fabrication of gallium arsenide (GaAs) devices. The ability to control the concentration of arsenic during the growth process is vital for optimizing the electronic properties of semiconductors .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with various metal ions. These complexes have potential applications in catalysis and materials science. The unique electronic properties of TMA allow it to stabilize certain metal centers, which can enhance catalytic activity or alter material properties.

Case Study 1: Environmental Monitoring

A study conducted on the speciation of arsenic in wastewater highlighted the effectiveness of trimethyl aminopropyl-silica columns for isolating this compound from complex matrices. The method achieved recoveries between 97.2% and 104.3%, demonstrating its reliability for environmental assessments .

Case Study 2: Semiconductor Fabrication

In the microelectronics sector, this compound has been utilized as a source of arsenic for doping processes in GaAs production. Research has shown that controlling TMA concentrations during molecular beam epitaxy leads to improved electronic characteristics in devices such as lasers and photodetectors .

Mecanismo De Acción

Sophoraflavanone B ejerce sus efectos principalmente a través de su actividad estrogénica. Se une a los receptores de estrógeno ERα y ERβ, actuando como un agonista completo de ERα. Esta unión activa las vías de señalización del receptor de estrógeno, lo que lleva a diversos efectos biológicos, como la proliferación celular y la expresión génica. Además, se ha demostrado que inhibe enzimas como la aromatasa, que participa en la biosíntesis de estrógenos .

Comparación Con Compuestos Similares

Compuestos similares

8-Prenilnaringenina: Otro nombre para sophoraflavanone B, conocido por su fuerte actividad estrogénica.

Sophoraflavanone G: Un compuesto relacionado con propiedades estrogénicas similares.

Kurarinona: Otro flavonoides prenilado con actividad estrogénica.

Singularidad

Sophoraflavanone B es único debido a su fuerte actividad estrogénica, que es mayor que la de muchos otros fitoestrógenos. Su capacidad para actuar como un agonista completo de ERα lo hace particularmente interesante para la terapia de reemplazo hormonal y la investigación del cáncer .

Actividad Biológica

Trimethyl arsenate (TMA), a methylated derivative of arsenic, is an organoarsenic compound with significant biological implications. Understanding its biological activity is crucial due to its potential toxicity and varying effects on human health and the environment. This article explores the biological activity of this compound, including its metabolism, toxicity, and potential therapeutic roles, supported by data tables and case studies.

This compound has the chemical formula and is classified as a methylated arsenic compound. It is produced through microbial methylation processes and can exist in various oxidation states, influencing its biological interactions.

Metabolism of this compound

This compound is primarily formed through the methylation of inorganic arsenic species. The methylation process involves the transfer of methyl groups from S-adenosylmethionine (AdoMet) to inorganic arsenic compounds, particularly As(III). The enzyme responsible for this transformation is ArsM, which catalyzes the formation of trimethylated species from trivalent arsenicals .

Methylation Pathway

The metabolic pathway can be summarized as follows:

- Inorganic Arsenic (As(III)) → Methylated intermediates (MMA(III), DMA(III)) → This compound (TMA)

- Enzymatic Reaction :

Toxicity Profile

The toxicity of this compound is significantly lower than that of inorganic arsenic compounds. However, it can still exhibit toxic effects under certain conditions:

- Acute Toxicity : TMA can be more toxic than inorganic arsenic in specific cellular contexts due to its ability to disrupt cellular processes.

- Chronic Exposure : Long-term exposure to this compound has been associated with various health issues, including skin lesions and peripheral neuropathy, similar to other arsenic compounds .

Comparative Toxicity of Arsenicals

The following table summarizes the relative toxicity of different arsenic species:

| Compound | Toxicity Rank |

|---|---|

| MMA(III) | Most Toxic |

| DMA(III) | Highly Toxic |

| As(III) | Moderate Toxicity |

| TMA | Lower Toxicity |

| DMA(V), MMA(V) | Least Toxic |

Case Study 1: Chronic Exposure in Mexico

A study conducted in an arsenic-endemic region of Mexico examined urinary profiles of methylated arsenicals among residents exposed to high levels of inorganic arsenic. The findings indicated that urinary levels of trivalent methylated species (MAs III) were significantly higher in individuals with skin lesions compared to those without, suggesting a correlation between TMA exposure and increased susceptibility to arsenic toxicity .

Case Study 2: Microbial Methylation and Environmental Impact

Research involving Rhodopseudomonas palustris demonstrated that microbial action can convert inorganic arsenic into less toxic forms through methylation processes. This conversion not only reduces the bioavailability of toxic arsenic but also contributes to global arsenic cycling by producing volatile trimethylarsine gas, which escapes into the atmosphere, further mitigating environmental contamination .

Enzyme Interactions

This compound interacts with various enzymes within biological systems:

Propiedades

IUPAC Name |

trimethyl arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOAVUNOSJBFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[As](=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047780 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13006-30-9 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.